![molecular formula C24H29N3O B2589579 N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-naphthalen-1-ylacetamide CAS No. 941986-10-3](/img/structure/B2589579.png)

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-naphthalen-1-ylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

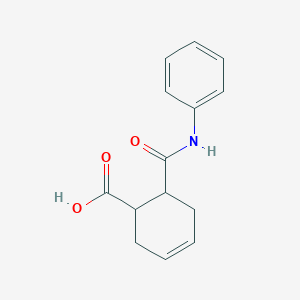

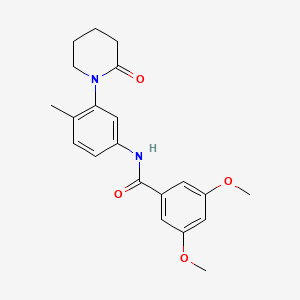

The compound appears to contain elements of dimethylamine, benzophenone, and naphthalene . Dimethylamine is an organic compound with the formula (CH3)2NH, and is a colorless, flammable gas with an ammonia-like odor . Benzophenone is a widely used building block in organic chemistry, being the parent diarylketone . Naphthalene is a polycyclic aromatic hydrocarbon (PAH) consisting of two fused benzene rings .

Molecular Structure Analysis

The molecular structure of this compound would be complex, given the presence of multiple functional groups. It would likely involve the structures of dimethylamine, benzophenone, and naphthalene .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Dimethylamine, for example, is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its various components. For example, dimethylamine is a colorless, flammable gas , while benzophenone is a solid at room temperature .Scientific Research Applications

- Notably, ANN2 (with a secondary amine substituent) or ANN3 (with a tertiary amine substituent) alone can initiate free radical polymerization of acrylates under a LED at 405 nm, outperforming ANN0 (with a bromo substituent) or ANN1 (with a primary amine substituent) .

- These photoinitiating systems also exhibit high efficiency for cationic photopolymerization of epoxides upon diverse LEDs. Additionally, ANN2-based systems have been used for the synthesis of interpenetrated polymer networks and adapted for 3D printing .

- SRS microscopy provides high-speed, high-chemical sensitivity, spatial, and temporal resolution. It has been successfully explored in various materials science topics, including:

Photoinitiators in Polymer Chemistry

Materials Science: Stimulated Raman Scattering Microscopy

Sodium-Ion Battery Research

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O/c1-26(2)21-14-12-19(13-15-21)23(27(3)4)17-25-24(28)16-20-10-7-9-18-8-5-6-11-22(18)20/h5-15,23H,16-17H2,1-4H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKPANHKYGHYNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-naphthalen-1-ylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(ethylthio)-7-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2589498.png)

![6-propyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2589499.png)

![4-methoxy-5-{[4-(trifluoromethyl)anilino]methylene}-2(5H)-furanone](/img/structure/B2589502.png)

![(3-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2589512.png)

![N-(4-bromo-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2589518.png)